molecular formula C21H32N4O7 B14441696 N-Acetyl-L-threonyl-L-prolyl-L-prolyl-L-proline CAS No. 79650-00-3

N-Acetyl-L-threonyl-L-prolyl-L-prolyl-L-proline

Cat. No.: B14441696
CAS No.: 79650-00-3
M. Wt: 452.5 g/mol
InChI Key: PFLICYRPNZRRFF-VFTHGPRRSA-N
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Description

N-Acetyl-L-threonyl-L-prolyl-L-prolyl-L-proline is a synthetic peptide compound It is composed of a sequence of amino acids, specifically N-acetyl-L-threonine, L-proline, L-proline, and L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-threonyl-L-prolyl-L-prolyl-L-proline typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled in a specific sequence. After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient and high-throughput production of the compound. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid support and then cleaved from the support once the synthesis is complete .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-threonyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of the threonine residue can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine residue can yield a ketone or aldehyde, while reduction of the peptide backbone can produce alcohols .

Scientific Research Applications

N-Acetyl-L-threonyl-L-prolyl-L-prolyl-L-proline has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and structure-activity relationships.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-L-threonyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-threonyl-L-prolyl-L-prolyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying peptide interactions and developing peptide-based therapeutics .

Properties

CAS No.

79650-00-3

Molecular Formula

C21H32N4O7

Molecular Weight

452.5 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-2-acetamido-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H32N4O7/c1-12(26)17(22-13(2)27)20(30)24-10-4-7-15(24)18(28)23-9-3-6-14(23)19(29)25-11-5-8-16(25)21(31)32/h12,14-17,26H,3-11H2,1-2H3,(H,22,27)(H,31,32)/t12-,14+,15+,16+,17+/m1/s1

InChI Key

PFLICYRPNZRRFF-VFTHGPRRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O)NC(=O)C)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)NC(=O)C)O

Origin of Product

United States

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